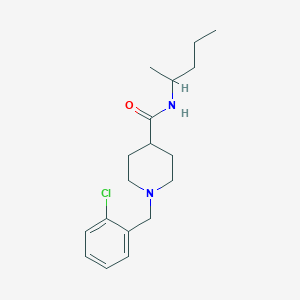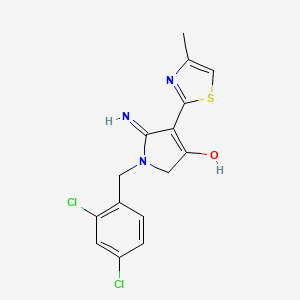
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidine carboxamides. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have neuroprotective effects and to promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential future direction is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential future direction is the investigation of the compound's mechanism of action and its potential use in the modulation of various cellular processes. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and potential treatments for various diseases.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzylamine with 1-methylbutylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. Due to its high affinity for the sigma-1 receptor, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSYRUOIHSQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6018612.png)

![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6018629.png)

![methyl N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6018645.png)
![(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6018652.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6018658.png)
![methyl N-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}glycinate](/img/structure/B6018659.png)
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B6018663.png)
![3-(2-fluorophenyl)-5-(spiro[2.5]oct-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6018668.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6018672.png)
![N-(2-furylmethyl)-5-[1-(1H-pyrazol-1-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6018681.png)
![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B6018699.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)